molecular formula C19H17FN4O B2924294 2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1326880-57-2

2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2924294
CAS No.: 1326880-57-2
M. Wt: 336.37
InChI Key: JCGORJYMXVTHAS-UHFFFAOYSA-N
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Description

2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a tetrahydroisoquinoline moiety, and a fluorinated phenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring under copper(I) catalysis

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one
  • N-ethyl-2-amino-1-phenylheptan-1-one

Uniqueness

Compared to similar compounds, 2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of structural features, including the triazole ring and tetrahydroisoquinoline moiety

Biological Activity

The compound 2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that integrates the 1,2,3-triazole and tetrahydroisoquinoline moieties. This combination has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following characteristics:

PropertyDescription
Molecular Formula C18H19FN4O
Molecular Weight 328.37 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The triazole ring is known for its ability to inhibit enzymes and modulate receptor activities. In particular:

  • Enzyme Inhibition : Compounds with triazole structures often exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and indoleamine 2,3-dioxygenase (IDO), which are significant in inflammatory responses and cancer progression respectively .
  • Receptor Modulation : The tetrahydroisoquinoline component may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Biological Activity

Recent studies have evaluated the biological activity of similar compounds within the triazole family. Here are some notable findings:

  • Anticancer Activity : Research indicates that triazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown effectiveness against human leukemic T-cells by inducing apoptosis and DNA damage without direct intercalation into DNA .
  • Antimicrobial Properties : Triazoles are well-documented for their antimicrobial activity. Similar derivatives have demonstrated significant inhibitory effects against bacterial strains and fungi.

Case Studies

Several case studies provide insight into the efficacy of compounds related to this structure:

  • Study on Triazole Derivatives : A study reported that certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines. The compounds induced morphological changes indicative of apoptosis .
  • Synthesis and Activity Evaluation : Another research effort synthesized a series of triazole derivatives and evaluated their biological activities against Mycobacterium tuberculosis, showing promising results for further drug development.

Data Tables

The following table summarizes some biological activities associated with triazole derivatives:

Compound NameActivity TypeIC50 (μM)Reference
N-(4-thiocyanatophenyl)-triazoleAnticancer0.023
4-(3-chlorophenyl)-triazoleAntimicrobial8
Tacrine-triazole derivativeCholinesterase Inhibitor9

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-13-10-16(6-7-17(13)20)24-12-18(21-22-24)19(25)23-9-8-14-4-2-3-5-15(14)11-23/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGORJYMXVTHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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